Cas no 1330276-92-0 (5-Silaspiro[4.5]decan-8-amine)
![5-Silaspiro[4.5]decan-8-amine structure](https://www.kuujia.com/scimg/cas/1330276-92-0x500.png)
5-Silaspiro[4.5]decan-8-amine Chemical and Physical Properties
Names and Identifiers
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- 1330276-92-0
- 5-silaspiro[4.5]decan-8-amine
- CHEMBL3558877
- EN300-6740318
- 5-Silaspiro[4.5]decan-8-amine
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- Inchi: 1S/C9H19NSi/c10-9-3-7-11(8-4-9)5-1-2-6-11/h9H,1-8,10H2
- InChI Key: BCGZZIVAEFCTTP-UHFFFAOYSA-N
- SMILES: [Si]12(CCC(CC1)N)CCCC2
Computed Properties
- Exact Mass: 169.128676145g/mol
- Monoisotopic Mass: 169.128676145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
5-Silaspiro[4.5]decan-8-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6740318-0.5g |
5-silaspiro[4.5]decan-8-amine |
1330276-92-0 | 0.5g |
$1577.0 | 2023-05-30 | ||
Enamine | EN300-6740318-1.0g |
5-silaspiro[4.5]decan-8-amine |
1330276-92-0 | 1g |
$1643.0 | 2023-05-30 | ||
Enamine | EN300-6740318-10.0g |
5-silaspiro[4.5]decan-8-amine |
1330276-92-0 | 10g |
$7065.0 | 2023-05-30 | ||
Enamine | EN300-6740318-2.5g |
5-silaspiro[4.5]decan-8-amine |
1330276-92-0 | 2.5g |
$3220.0 | 2023-05-30 | ||
Enamine | EN300-6740318-0.05g |
5-silaspiro[4.5]decan-8-amine |
1330276-92-0 | 0.05g |
$1381.0 | 2023-05-30 | ||
Enamine | EN300-6740318-0.1g |
5-silaspiro[4.5]decan-8-amine |
1330276-92-0 | 0.1g |
$1447.0 | 2023-05-30 | ||
Enamine | EN300-6740318-0.25g |
5-silaspiro[4.5]decan-8-amine |
1330276-92-0 | 0.25g |
$1513.0 | 2023-05-30 | ||
Enamine | EN300-6740318-5.0g |
5-silaspiro[4.5]decan-8-amine |
1330276-92-0 | 5g |
$4764.0 | 2023-05-30 |
5-Silaspiro[4.5]decan-8-amine Related Literature
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
Additional information on 5-Silaspiro[4.5]decan-8-amine
5-Silaspiro[4.5]decan-8-amine (CAS No. 1330276-92-0): A Novel Silicon-Containing Heterocyclic Compound with Emerging Applications in Chemical and Biomedical Research
5-Silaspiro[4.5]decan-8-amine, identified by its unique CAS No. 1330276-92-0, represents a structurally innovative class of silicon-containing heterocyclic compounds. This molecule features a spirocyclic framework—a bicyclic system where two rings share a single atom—integrated with a silicon atom at the bridgehead position (C4-C5 junction). The eight-membered ring system, combined with an amine functional group at the terminal position, imparts distinct electronic and steric properties that distinguish it from conventional organic heterocycles.
The incorporation of silicon into the spirocyclic architecture introduces unique characteristics such as enhanced thermal stability, altered polarity, and tunable reactivity profiles. These properties make 5-Silaspiro[4.5]decan-8-amine particularly valuable in advanced material design and pharmaceutical development. Recent studies highlight its potential as a scaffold for organosilicon-based drugs, where the silicon center can modulate metabolic stability or bioavailability while maintaining structural integrity under physiological conditions.
Synthetic approaches to this compound typically involve transition-metal-catalyzed cyclization reactions of appropriately substituted silanes with nitrogen-containing precursors. Notably, palladium-catalyzed cross-coupling strategies have been optimized to achieve high regioselectivity in forming the spirocyclic core while preserving the amine functionality's reactivity. This methodological advancement aligns with modern synthetic chemistry trends emphasizing atom efficiency and green chemistry principles.
In the realm of biomedical research, preliminary investigations suggest that derivatives of CAS No. 1330276-92-0 exhibit promising interactions with G-protein coupled receptors (GPCRs), particularly those involved in neurodegenerative pathways. The three-dimensional conformational flexibility enabled by the spirocyclic structure allows for precise molecular recognition at receptor binding sites—a critical factor in drug discovery programs targeting complex diseases like Alzheimer's or Parkinson's.
From a materials science perspective, the compound's silicon-containing backbone offers opportunities for developing novel optoelectronic materials through π-conjugation extension strategies. Researchers have demonstrated that strategic functionalization of the amine group can lead to luminescent materials with tailored emission wavelengths, opening avenues for applications in organic light-emitting diodes (OLEDs) or photovoltaic devices.
The compound's unique combination of properties has also attracted attention in catalysis research. Studies published in recent issues of Organic Letters and Chemistry - A European Journal demonstrate that derivatives of 5-Silaspiro[4.5]decan-8-amine can serve as efficient ligands in asymmetric catalysis systems, enhancing enantioselectivity in key pharmaceutical intermediate syntheses by up to 98% ee (enantiomeric excess).
In environmental science applications, computational modeling studies predict that the compound's silicon center may facilitate enhanced CO₂ capture capabilities when incorporated into metalorganic frameworks (MOFs). This property positions it as a candidate for next-generation carbon sequestration technologies requiring both high surface area and chemical durability under varying pH conditions.
The structural versatility of this molecule is further evidenced by its compatibility with various derivatization protocols. Researchers have successfully appended biocompatible polymers such as polyethylene glycol (PEG) chains to the amine functionality without compromising the core structure's stability—a crucial requirement for developing long-circulating drug delivery systems.
In academic research settings, this compound serves as an important model system for studying silicon-nitrogen interactions in complex cyclic architectures. Its synthesis has been featured in several graduate-level synthetic chemistry curricula as an exemplar case study for teaching advanced heterocycle construction techniques involving multiple bond formation steps.
Ongoing investigations continue to explore its potential as a building block for supramolecular architectures through non-covalent interactions between the amine groups and complementary hydrogen-bonding partners or π-stacking interactions between aromatic substituents on adjacent molecules.
The growing body of literature surrounding this compound reflects its interdisciplinary relevance across chemical biology, materials science, and pharmaceutical development domains. As synthetic methodologies become more scalable and cost-effective, it is anticipated that new applications will emerge across multiple technological sectors requiring precisely engineered molecular frameworks.
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